6-Bromo-2,3-bis(4-bromophenyl)quinoxaline
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Overview
Description
6-Bromo-2,3-bis(4-bromophenyl)quinoxaline is a chemical compound with the molecular formula C20H11Br3N2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of bromine atoms at specific positions on the quinoxaline and phenyl rings, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-bis(4-bromophenyl)quinoxaline typically involves the condensation of 4-bromobenzil with 6-bromo-1,2-phenylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the quinoxaline ring, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-bis(4-bromophenyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The quinoxaline ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoxaline derivatives with altered oxidation states .
Scientific Research Applications
6-Bromo-2,3-bis(4-bromophenyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its potential biological activities, it is explored as a lead compound for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-bis(4-bromophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound can induce cell cycle arrest and apoptosis in cancer cells by affecting signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-bromophenyl)quinoxaline: Lacks the bromine atom at the 6-position of the quinoxaline ring.
2,3-Bis(4-methoxyphenyl)quinoxaline: Contains methoxy groups instead of bromine atoms on the phenyl rings.
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline: Contains chloro and nitro groups on the phenyl rings instead of bromine atoms.
Uniqueness
6-Bromo-2,3-bis(4-bromophenyl)quinoxaline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound a versatile building block for the synthesis of new materials and molecules. Additionally, the presence of bromine atoms can enhance the compound’s biological activity, making it a valuable candidate for drug development and other biomedical applications .
Properties
Molecular Formula |
C20H11Br3N2 |
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Molecular Weight |
519.0 g/mol |
IUPAC Name |
6-bromo-2,3-bis(4-bromophenyl)quinoxaline |
InChI |
InChI=1S/C20H11Br3N2/c21-14-5-1-12(2-6-14)19-20(13-3-7-15(22)8-4-13)25-18-11-16(23)9-10-17(18)24-19/h1-11H |
InChI Key |
HLHLIPKWWZLGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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